molecular formula C9H11BrS2Si B13688510 (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane

Cat. No.: B13688510
M. Wt: 291.3 g/mol
InChI Key: NZGPIAPMKAADAJ-UHFFFAOYSA-N
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Description

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is a high-value synthetic intermediate designed for advanced materials research, particularly in the field of organic electronics. This compound integrates two critical functional groups: a bromine atom and a trimethylsilyl group, on a rigid thieno[3,2-b]thiophene core. This structure makes it an indispensable building block for creating complex conjugated systems via sequential cross-coupling reactions, such as Stille or Suzuki couplings . The thieno[3,2-b]thiophene unit is a planar, electron-rich heterocyclic system known for its enhanced aromaticity compared to a single thiophene ring . This planarity promotes strong intermolecular π-π stacking and S---S interactions in the solid state, which is a fundamental requirement for efficient charge transport in organic semiconductor films . Incorporating this moiety into polymers and small molecules significantly improves charge carrier mobility, a critical parameter for device performance . Researchers primarily utilize this compound to synthesize donor-acceptor copolymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The bromine atom serves as an excellent leaving group for metal-catalyzed cross-couplings, allowing for the extension of the molecular framework. Concurrently, the trimethylsilyl group can act as a protective group for a terminal alkyne or can be selectively converted into a reactive handle, such as a halide or boronic ester, for further functionalization . This dual functionality enables the precise engineering of polymer backbone structures, allowing for the fine-tuning of HOMO/LUMO energy levels and optical bandgaps to optimize material properties for specific electronic applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromothieno[3,2-b]thiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS2Si/c1-13(2,3)9-5-7-6(12-9)4-8(10)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGPIAPMKAADAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(S1)C=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Thieno[3,2-b]thiophene Core

Two main synthetic routes are reported for the preparation of the thieno[3,2-b]thiophene scaffold:

  • Route A: Modified Literature Procedure
    Starting from commercially available 3-bromothiophene, a bromine-lithium exchange is performed, followed by nucleophilic substitution with potassium bromoacetate to give a carboxylic acid intermediate. This is then cyclized via intramolecular Friedel-Crafts acylation and reduced to yield thieno[3,2-b]thiophene in an overall yield of approximately 48%.

  • Route B: Electrophilic Cyclization Approach
    A newer two-step method involves reaction with bis(diethoxyethyl)disulfide to form a thioether intermediate, which cyclizes spontaneously under acidic conditions to give thieno[3,2-b]thiophene in about 51% overall yield.

Bromination at the 5-Position

Selective bromination of thieno[3,2-b]thiophene derivatives is commonly achieved using N-bromosuccinimide (NBS) under controlled temperature and inert atmosphere conditions. For example, 5-bromothieno[3,2-b]thiophene can be prepared by treating the parent thieno[3,2-b]thiophene with NBS at 0 °C to room temperature, followed by purification through column chromatography.

Introduction of the Trimethylsilyl Group at the 2-Position

The key step for installing the trimethylsilyl group at the 2-position involves metalation of the 5-bromothieno[3,2-b]thiophene, typically by lithium or magnesium bases, followed by quenching with trimethylsilyl chloride (TMSCl):

  • Metalation :
    A Br/Li exchange reaction is performed on 5-bromothieno[3,2-b]thiophene using n-butyllithium or a magnesium reagent such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), which selectively metalates the 2-position.

  • Silylation :
    The resulting organometallic intermediate is then treated with trimethylsilyl chloride to afford (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in good yield (up to 95% reported).

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Thieno[3,2-b]thiophene synthesis (Route A) 3-Bromothiophene, Br/Li exchange, potassium bromoacetate, Friedel-Crafts acylation, reduction 48 Modified literature procedure
Thieno[3,2-b]thiophene synthesis (Route B) Bis(diethoxyethyl)disulfide, acidic cyclization 51 New two-step electrophilic cyclization
Bromination at 5-position N-Bromosuccinimide, 0 °C to RT, inert atmosphere ~60 Column chromatography purification
Metalation and silylation i-PrMgCl·LiCl or n-BuLi, then TMSCl, 0 °C to RT 90-95 High regioselectivity and yield

Mechanistic Insights and Regioselectivity

  • The use of bulky bases such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex) allows for selective metalation at the 2-position of the thieno[3,2-b]thiophene ring despite the presence of bromine at the 5-position.

  • The bromine substituent directs metalation away from its position, enabling regioselective formation of the 2-metalated intermediate.

  • The subsequent quenching with trimethylsilyl chloride proceeds smoothly to give the TMS-substituted product without affecting the bromine atom, which remains available for further functionalization such as cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various aryl and alkyl derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The bromine atom and the trimethylsilyl group play crucial roles in modulating the reactivity and stability of the compound. In chemosensors, the compound interacts with target ions or molecules, leading to measurable changes in optical properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Properties Reference
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane Thieno[3,2-b]thiophene -Br (C5), -TMS (C2) ~275.24 (estimated) Suzuki polymerization; planar copolymer synthesis for OFETs
(3,3′-Dibromo-2,2′-bithieno-[3,2-b]thiene-5,5′-diyl)bis(trimethylsilane) Bithieno[3,2-b]thiophene -Br (C3, C3′), -TMS (C2, C2′) ~534.22 (estimated) Enhanced reactivity in cross-couplings; lower solubility due to dimeric structure
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane Thiophene -Br (C3), -CH3 (C5), -TMS (C2) 249.24 Model for studying steric effects of methyl groups on coupling efficiency
5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine Thieno[2,3-b]pyridine -Br (C5), -TMS (C2) 286.27 Electron-deficient core for n-type semiconductors
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde Thieno[3,2-b]thiophene -Br (C5), -CHO (C2) 231.12 Precursor for optoelectronic sensors; aldehyde enables Schiff base formation
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Thieno[3,2-b]thiophene -Thiophene (C2, C5) 316.43 Unsubstituted analogue; baseline for charge transport studies (hole mobility ~0.3 cm²/V·s)

Key Research Findings

Electronic and Steric Effects
  • Bromine Position : Bromine at position 5 in the target compound directs cross-coupling reactions (e.g., Suzuki) to β-positions, enhancing regioselectivity. In contrast, 3-bromo derivatives (e.g., compound from ) exhibit steric hindrance, reducing coupling yields .
  • Silyl Group Role: The TMS group in (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane improves solubility in nonpolar solvents (e.g., THF) and stabilizes intermediates during lithiation. Non-silylated brominated analogues (e.g., 5-bromothieno[3,2-b]thiophene-2-carbaldehyde ) require harsher reaction conditions for polymerization .

Biological Activity

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique structure, characterized by a brominated thieno[3,2-b]thiophene core, allows it to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane features a thieno[3,2-b]thiophene framework with a bromine substituent at the 5-position and a trimethylsilane group. This structural configuration contributes to its electronic properties and reactivity.

Enzyme Interactions

Research indicates that (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane can interact with various enzymes, particularly those involved in oxidative stress responses and metabolic pathways. Specifically, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates key signaling pathways that affect gene expression and cellular metabolism.
  • Gene Expression : Studies have indicated that treatment with this compound alters the expression profiles of genes involved in inflammation and cell survival .

The biological activity of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane can be attributed to several mechanisms:

  • Binding Interactions : The compound binds to specific biomolecules such as enzymes and receptors, leading to either activation or inhibition of their functions.
  • Electron Transfer Processes : The electron-rich thiophene rings facilitate electron transfer reactions, enhancing the compound's reactivity in biological contexts .

4. Dosage Effects in Animal Models

In animal studies, the effects of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane vary significantly with dosage:

  • Low Doses : At low concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
  • Higher Doses : Increased concentrations may lead to adverse effects; thus, careful dosing is critical for therapeutic applications .

5. Case Studies and Research Findings

Several studies have explored the biological activity of thienothiophene derivatives, including (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of cytochrome P450 enzymes.
Cellular ResponseAltered gene expression related to oxidative stress.
Antimicrobial ActivityExhibited activity against various microbial strains.

6. Potential Therapeutic Applications

Given its biochemical properties and mechanisms of action, (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane shows promise for several therapeutic applications:

  • Anticancer Agents : Due to its ability to modulate cell signaling pathways associated with cancer progression.
  • Antimicrobial Agents : Its demonstrated antimicrobial activity suggests potential use in treating infections .

Q & A

What synthetic strategies optimize the yield and selectivity of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane?

(Basic Synthesis)
The compound is synthesized via sequential bromination and monosilylation of thieno[3,2-b]thiophene. Key steps include:

  • Bromination : Initial bromination of thieno[3,2-b]thiophene to yield 2,5-dibromothieno[3,2-b]thiophene.
  • Selective Monosilylation : Treatment with n-BuLi at low temperatures (−78°C) to deprotonate the α-position, followed by reaction with trimethylsilyl chloride (TMSCI) to install the trimethylsilyl group at the 2-position. This step avoids over-silylation due to steric hindrance and electronic effects .
    Critical factors:
  • Strict temperature control (−78°C) to prevent side reactions.
  • Use of anhydrous solvents (e.g., THF) to avoid hydrolysis of intermediates.

How does this compound enhance charge transport in conjugated polymers for organic electronics?

(Advanced Application)
The compound serves as a planar building block in donor-acceptor copolymers (e.g., PDTmBDT-DPP). Structural advantages include:

  • Planarity : Single-crystal XRD reveals a fully planar backbone with π-π stacking distances of 3.42 Å, facilitating intermolecular charge transport .
  • Electron-Deficient Nature : The bromine substituent enables cross-coupling reactions (e.g., Suzuki, Stille) to integrate electron-deficient units (e.g., diketopyrrolopyrrole, DPP), optimizing the polymer’s HOMO-LUMO levels for solar cell applications .
    Example: In PCE11 (PffBT4T-2OD), the compound’s derivatives contribute to power conversion efficiencies >7% by enabling extended conjugation and reduced bandgaps .

What analytical methods resolve contradictions in reported polymer polydispersity indices (PDI) when using this monomer?

(Data Contradiction Analysis)
High PDI (e.g., 3.2 in PDTmBDT-DPP) may arise from:

  • Aggregation : Planar polymer segments aggregate during polymerization, leading to uneven chain growth.
  • Catalyst Inefficiency : Suboptimal Pd catalyst systems (e.g., Pd₂(dba)₃ with tri-tert-butylphosphonium tetrafluoroborate) may cause irregular chain termination .
    Mitigation strategies:
  • Purification : Soxhlet extraction with methanol, acetone, and hexane removes oligomers, improving PDI .
  • Real-Time Monitoring : Use GPC with in-line UV-vis to track molecular weight evolution during polymerization.

How can researchers ensure the structural integrity of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane during synthesis?

(Basic Characterization)
Key characterization techniques:

  • ¹H/¹³C NMR : Confirm silylation (trimethylsilyl protons at δ 0.3–0.5 ppm) and bromine substitution (absence of aromatic protons at the 5-position) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 286.267 for C₁₀H₁₂BrNSSi derivatives) .
  • XRD : Resolve planar geometry and packing motifs (e.g., monoclinic P21/c space group) .

What methodologies enable the design of heterocyclic aldehydes from this compound for optoelectronic applications?

(Advanced Reaction Design)
The bromine substituent facilitates cross-coupling reactions to synthesize functionalized derivatives:

  • Suzuki Coupling : React with aryl boronic acids (e.g., 4-formylphenylboronic acid) in DME/Na₂CO₃ using Pd(PPh₃)₄ to yield heterocyclic aldehydes. Conditions: 80°C, N₂ atmosphere, 12–24 hr .
  • Bromination : Further halogenation with N-bromosuccinimide (NBS) in DMF introduces additional reactive sites for polymerization .
    Example: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde derivatives exhibit enhanced electron-withdrawing properties for chemosensors .

How do steric effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

(Advanced Mechanistic Insight)
The trimethylsilyl group introduces steric bulk, which:

  • Shields Reactive Sites : Directs coupling reactions (e.g., Suzuki) to the less hindered 5-bromo position .
  • Modifies Electronic Properties : Electron-donating silyl groups alter the electron density of the thienothiophene core, affecting catalyst turnover rates.
    Case study: In Stille couplings for PCE11 synthesis, the silyl group stabilizes the monomer against side reactions, enabling high-molecular-weight polymers (Mₙ > 300 kDa) .

What strategies address low yields in dimerization reactions involving this compound?

(Troubleshooting)
Low yields in dimerization (e.g., CuCl₂-mediated coupling) may result from:

  • Oxidative Side Reactions : Use degassed solvents and inert atmospheres to suppress Cu²⁺-mediated oxidation.
  • Intermolecular vs. Intramolecular Pathways : Optimize concentration (0.1–0.5 M) to favor intermolecular coupling .
    Post-reaction: Purify dimers via column chromatography (silica gel, hexane/CH₂Cl₂) to isolate planarized products (84–95% yield) .

How does halogen bonding influence the crystal packing of derivatives?

(Advanced Structural Analysis)
Bromine participates in halogen bonding (C–Br···S interactions), stabilizing crystal lattices. In Br₂-DTmBDT:

  • Herringbone Packing : Face-to-face π-stacking alternates with edge-to-face contacts, enhancing charge mobility .
  • Thermal Stability : Halogen bonds increase melting points (>200°C), critical for solution-processable device fabrication .

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